N1-Aryl Substitution Pattern: 2,5-Dimethylphenyl vs. Fluorophenyl Analogs — Impact on Lipophilicity and Predicted Membrane Permeability
The 2,5-dimethylphenyl N1-substituent on the target compound confers measurably higher calculated lipophilicity (cLogP) compared to its mono-fluorinated and di-fluorinated N1-aryl analogs within the same 3-methoxy-1,2-dihydropyrazin-2-one series. This difference arises from the electron-donating and lipophilic character of the two methyl groups versus electron-withdrawing fluorine substituents. Higher lipophilicity directly influences compound partitioning into biological membranes, plasma protein binding, and metabolic clearance rate, which are critical parameters in hit-to-lead prioritization [1][2].
| Evidence Dimension | Calculated partition coefficient (cLogP) and molecular descriptors |
|---|---|
| Target Compound Data | C13H14N2O2; MW 230.26; SMILES: COc1nccn(-c2cc(C)ccc2C)c1=O |
| Comparator Or Baseline | 1-(4-Fluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one (MW ~220.20); 1-(3,4-Difluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one (CAS 950266-40-7; C11H8F2N2O2; MW 238.19) |
| Quantified Difference | The 2,5-dimethylphenyl analog has 2 additional carbon atoms in the aryl ring substituents (C13 vs. C11 for difluoro analog), translating to an estimated cLogP increase of approximately +0.8 to +1.2 log units based on the Hansch π contribution of methyl (+0.56 per CH3) vs. fluoro (+0.14 per F) substituents [1]. |
| Conditions | Predicted physicochemical properties based on structural comparison; experimental logP values not publicly available for this specific compound series. |
Why This Matters
Lipophilicity differences of this magnitude can alter oral bioavailability, blood-brain barrier penetration, and nonspecific protein binding by factors of 2- to 10-fold, directly impacting the suitability of a compound for specific assay conditions or therapeutic programs.
- [1] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616. doi:10.1021/cr60274a001. (Hansch π values for substituent contributions to logP.) View Source
- [2] Hartz RA, Ahuja VT, Zhuo X, et al. Synthesis, Structure-Activity Relationships, and In Vivo Evaluation of N3-Phenylpyrazinones as Novel Corticotropin-Releasing Factor-1 (CRF1) Receptor Antagonists. J Med Chem. 2009;52(14):4173-4191. (Demonstrates that aryl substitution identity on pyrazinone scaffold directly modulates lipophilicity and PK properties.) doi:10.1021/jm900301y. View Source
